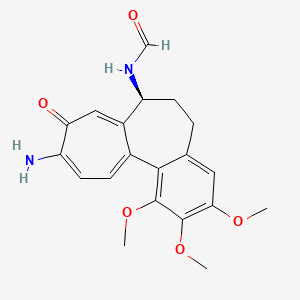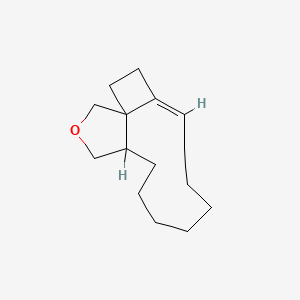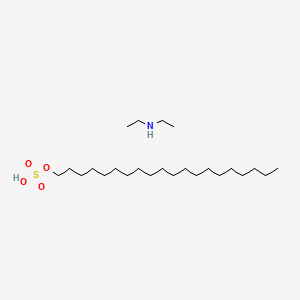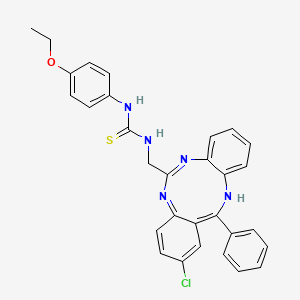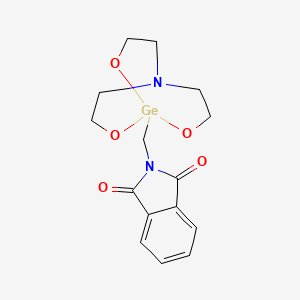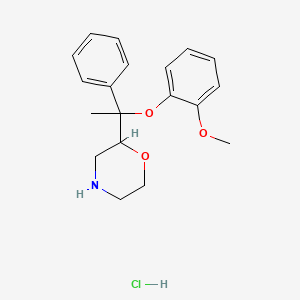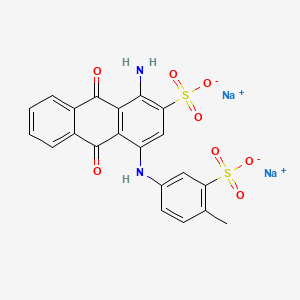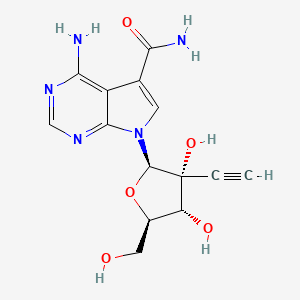
2'-C-Acetylene-7-deaza-7-carbamoyladenosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-C-Acetylene-7-deaza-7-carbamoyladenosine is a synthetic nucleoside analog that has garnered significant attention in the field of antiviral research. This compound is known for its ability to inhibit the replication of various flaviviruses, including dengue virus, yellow fever virus, and West Nile virus .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-C-Acetylene-7-deaza-7-carbamoyladenosine involves multiple steps. Initially, the starting material undergoes a series of chemical reactions, including acetylene addition and deaza modification, to form the desired nucleoside analog. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the transformations .
Industrial Production Methods
In an industrial setting, the production of 2’-C-Acetylene-7-deaza-7-carbamoyladenosine is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves stringent quality control measures to monitor the synthesis and purification steps, ensuring the final product meets the required specifications .
化学反応の分析
Types of Reactions
2’-C-Acetylene-7-deaza-7-carbamoyladenosine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reaction conditions vary depending on the desired transformation, with temperature, pressure, and solvent choice playing crucial roles .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs .
科学的研究の応用
2’-C-Acetylene-7-deaza-7-carbamoyladenosine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of other nucleoside analogs.
Biology: It serves as a tool for studying nucleic acid interactions and enzyme mechanisms.
Medicine: It has shown potential as an antiviral agent, particularly against flaviviruses like dengue virus and West Nile virus.
Industry: It is used in the development of antiviral drugs and diagnostic tools
作用機序
The mechanism of action of 2’-C-Acetylene-7-deaza-7-carbamoyladenosine involves its incorporation into viral RNA, leading to the inhibition of viral RNA synthesis. This compound targets the viral RNA-dependent RNA polymerase, disrupting the replication process and ultimately inhibiting viral replication .
類似化合物との比較
2’-C-Acetylene-7-deaza-7-carbamoyladenosine is unique compared to other nucleoside analogs due to its specific structural modifications, which enhance its antiviral activity and reduce cytotoxicity. Similar compounds include:
7-deaza-2’-C-methyl-adenosine: Another nucleoside analog with broad-spectrum antiviral activity.
5-aza-7-deazaguanosine: A derivative with antiviral properties against various flaviviruses.
These compounds share similar mechanisms of action but differ in their structural features and specific antiviral activities.
特性
CAS番号 |
1207518-62-4 |
|---|---|
分子式 |
C14H15N5O5 |
分子量 |
333.30 g/mol |
IUPAC名 |
4-amino-7-[(2R,3R,4R,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C14H15N5O5/c1-2-14(23)9(21)7(4-20)24-13(14)19-3-6(11(16)22)8-10(15)17-5-18-12(8)19/h1,3,5,7,9,13,20-21,23H,4H2,(H2,16,22)(H2,15,17,18)/t7-,9-,13-,14-/m1/s1 |
InChIキー |
HRAYXWGUYHJDEA-MVNCPAOLSA-N |
異性体SMILES |
C#C[C@]1([C@@H]([C@H](O[C@H]1N2C=C(C3=C(N=CN=C32)N)C(=O)N)CO)O)O |
正規SMILES |
C#CC1(C(C(OC1N2C=C(C3=C(N=CN=C32)N)C(=O)N)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


